molecular formula C9H18O2 B1201940 Propyl hexanoate CAS No. 626-77-7

Propyl hexanoate

Cat. No.: B1201940
CAS No.: 626-77-7
M. Wt: 158.24 g/mol
InChI Key: HTUIWRWYYVBCFT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Propyl hexanoate, also known as propyl caproate, is an ester . The primary targets of this compound are the olfactory receptors in the nose and taste receptors in the mouth. These receptors are responsible for the perception of smell and taste, respectively .

Mode of Action

This compound is formed by the esterification of propanol and hexanoic acid . The hydroxyl group from the propanol reacts with the hydroxyl group from the hexanoic acid to produce water and leave an oxygen that the parent acid and alcohol chains bond to, creating the ester . This reaction requires an acid catalyst, such as concentrated sulfuric acid, and heat .

Biochemical Pathways

The formation of this compound involves the biochemical pathway of esterification . This is a condensation reaction where a molecule of water is produced along with the ester . The esterification process can also be reversed (hydrolysis) to get propanol and hexanoic acid back from this compound . This reaction occurs between the ester and water in the presence of a dilute acid catalyst and heat .

Pharmacokinetics

As an ester, this compound is likely to undergo hydrolysis in the body, breaking down into propanol and hexanoic acid . The rate of this reaction may depend on various factors, including the presence of enzymes that catalyze ester hydrolysis.

Result of Action

The primary result of the action of this compound is the perception of specific scents or flavors . The scent of this ester can be described as that of blackberries, pineapple, cheese, or wine . Therefore, it is often used in the food and perfume industries to replicate these scents or flavors .

Biochemical Analysis

Biochemical Properties

Propyl hexanoate plays a significant role in biochemical reactions, particularly in the context of esterification processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be hydrolyzed by esterases, which are enzymes that catalyze the cleavage of ester bonds. This interaction results in the formation of propanol and hexanoic acid, which can further participate in metabolic pathways .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of this compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, this compound can inhibit the activity of certain esterases, preventing the hydrolysis of other ester compounds. This inhibition can lead to an accumulation of ester substrates, affecting various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with liver toxicity and disruptions in metabolic processes. Threshold effects have also been observed, where a certain dosage level triggers significant changes in cellular and physiological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to fatty acid metabolism. It interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of ester bonds. This interaction leads to the formation of propanol and hexanoic acid, which can further participate in metabolic processes. This compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells and tissues .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in certain cellular compartments, affecting its localization and activity. The distribution of this compound within tissues can also influence its overall effects on cellular function and metabolism .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. This localization can impact its biochemical properties and influence various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: This reaction involves the combination of propanol and hexanoic acid in the presence of an acid catalyst, typically concentrated sulfuric acid, and heat . The hydroxyl group from the propanol reacts with the carboxyl group from the hexanoic acid, producing water and forming the ester bond .

Industrial Production Methods: In industrial settings, the esterification process is scaled up using large reactors where propanol and hexanoic acid are mixed with an acid catalyst under controlled temperatures. The reaction mixture is then distilled to separate the ester from the water and any unreacted starting materials .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Dilute acid or base, heat.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Strong reducing agents like lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Propanol and hexanoic acid.

    Oxidation: Depending on the conditions, oxidation can lead to the formation of carboxylic acids or other oxidized products.

    Reduction: Reduction typically yields alcohols.

Scientific Research Applications

Propyl hexanoate has several applications in scientific research and industry:

Comparison with Similar Compounds

    Methyl octanoate: Formed from methanol and octanoic acid.

    Ethyl heptanoate: Formed from ethanol and heptanoic acid.

    Butyl pentanoate: Formed from butanol and pentanoic acid.

Uniqueness: Propyl hexanoate is unique in its specific combination of propanol and hexanoic acid, giving it distinct physical and chemical properties, such as its characteristic fruity aroma and specific boiling and melting points .

Properties

IUPAC Name

propyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-3-5-6-7-9(10)11-8-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUIWRWYYVBCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060823
Record name Propyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to pale yellow liquid with an ethereal, pineapple-blackberry odour
Record name Propyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034165
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Propyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/231/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

184.00 to 187.00 °C. @ 760.00 mm Hg
Record name Propyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034165
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in alcohol; insoluble in water
Record name Propyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/231/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.865-0.871
Record name Propyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/231/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

626-77-7
Record name Propyl hexanoate
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Record name Propyl hexanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PROPYL HEXANOATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53784
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Record name Hexanoic acid, propyl ester
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Record name Propyl hexanoate
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Record name Propyl hexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.967
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Record name PROPYL HEXANOATE
Source FDA Global Substance Registration System (GSRS)
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Record name Propyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034165
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-69 °C
Record name Propyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034165
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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